6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1508476-46-7
VCID: VC2592908
InChI: InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3
SMILES: CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 1508476-46-7

Cat. No.: VC2592908

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione - 1508476-46-7

Specification

CAS No. 1508476-46-7
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 6-(dimethylamino)-1-methylindole-2,3-dione
Standard InChI InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3
Standard InChI Key BSWPEXKYVPIXQG-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O
Canonical SMILES CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O

Introduction

Chemical Properties and Structural Characterization

Basic Chemical Information

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione is characterized by specific chemical identifiers and properties that facilitate its identification and handling in laboratory settings. The following table summarizes the key chemical parameters of this compound:

ParameterValue
CAS Number1508476-46-7
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
IUPAC Name6-(dimethylamino)-1-methylindole-2,3-dione
Standard InChIInChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3
Standard InChIKeyBSWPEXKYVPIXQG-UHFFFAOYSA-N
SMILESCN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O
PubChem Compound ID81309197

Structural Features

The molecular structure of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione incorporates several key features:

  • A core indole-2,3-dione (isatin) framework

  • A methyl substituent at the nitrogen in position 1 (N-methylated)

  • A dimethylamino group (-N(CH₃)₂) at position 6 of the aromatic ring

The compound contains two carbonyl groups at positions 2 and 3, which are characteristic of isatin derivatives and are often sites for further chemical modifications through nucleophilic addition reactions. The presence of the dimethylamino group at position 6 introduces a basic nitrogen atom that can participate in hydrogen bonding and potentially serve as a proton acceptor in biological systems.

Classification within Isatin Derivatives

Relationship to Other Isatin Compounds

6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione belongs to a broad family of isatin derivatives. Isatin (1H-indole-2,3-dione) serves as the parent compound for numerous substituted derivatives with various modifications at the N1 position, the aromatic ring (positions 4-7), and the carbonyl groups . The compound under study features modifications at both the N1 position (methyl substitution) and the aromatic ring (dimethylamino group at position 6).

Structurally related compounds include:

  • 1-[(Diethylamino)methyl]-1H-indole-2,3-dione, which contains a diethylaminomethyl group at the N1 position instead of a simple methyl group

  • 6,7-dimethyl-1H-indole-2,3-dione, which features methyl groups at positions 6 and 7 of the aromatic ring but lacks N-substitution

Comparative Analysis of Similar Derivatives

The table below provides a comparative analysis of 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione with structurally related isatin derivatives:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dioneC₁₁H₁₂N₂O₂204.22 g/molDimethylamino at C6, methyl at N1
1-[(Diethylamino)methyl]-1H-indole-2,3-dioneC₁₃H₁₆N₂O₂232.28 g/molDiethylaminomethyl at N1, no substitution on aromatic ring
6,7-dimethyl-1H-indole-2,3-dioneC₁₀H₉NO₂175.18 g/molMethyl groups at C6 and C7, unsubstituted at N1
Isatin (1H-indole-2,3-dione)C₈H₅NO₂147.13 g/molNo substitutions (parent compound)

This comparison highlights how the specific pattern of substitution in 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione differentiates it from other isatin derivatives, potentially conferring unique chemical behaviors and biological activities.

Synthesis Pathways and Reactions

Chemical Reactivity

Based on the reactivity patterns of isatin derivatives, 6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione would likely undergo several characteristic reactions:

  • Nucleophilic addition at the C3 carbonyl group, which is typically more reactive than the C2 carbonyl due to its ketone nature

  • Formation of hydrazones, oximes, or Schiff bases through reaction with appropriate nitrogen nucleophiles

  • Potential reactions involving the dimethylamino group, which could serve as a nucleophile in certain contexts

For example, similar isatin derivatives have been shown to react with hydrazine hydrate to form acid hydrazide derivatives, as demonstrated in the synthesis of related compounds . The reaction of isatin derivatives with carbonyl-reactive reagents typically occurs by heating a mixture of the starting material with the appropriate carbonyl reactive compound in an inert organic solvent, often in the presence of an acid catalyst .

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